![molecular formula C13H11F3N2O2 B2968114 ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate CAS No. 349-73-5](/img/structure/B2968114.png)

ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

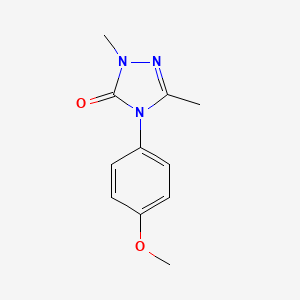

The compound “ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate” is an organic compound containing a trifluoromethyl group and an aniline group . The trifluoromethyl group is a common substituent in organic chemistry due to its ability to influence the chemical properties of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the trifluoromethyl group, which is highly electronegative and could influence the overall polarity and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the trifluoromethyl and aniline groups. The trifluoromethyl group is known to be resistant to many types of chemical reactions due to the strength of the carbon-fluorine bond .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl group, which can increase the lipophilicity and metabolic stability of the molecule .Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Crystal Packing

Research by Zhang et al. (2011) on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its derivatives highlights the occurrence of rare N⋯π and O⋯π interactions rather than direct hydrogen bonding in crystal packing. These interactions contribute to forming a zigzag double-ribbon structure, demonstrating the significance of non-hydrogen bonding interactions in molecular assembly and the design of crystal structures (Zhang, Wu, & Zhang, 2011).

Synthesis and Chemical Transformations

A study on the conversion of 2-sulfinylated 2-alkenoate esters to (2E,4E)-2,4-alkadienoate esters by Tanikaga et al. (1984) revealed the potential of ethyl (2E)-2-phenylsulfinyl-2-alkenoates for thermal reactions, leading to the formation of ethyl (2E,4E)-2,4-alkadienoates. This research underscores the adaptability and reactivity of ethyl 2-alkenoate derivatives in synthesizing complex molecular structures (Tanikaga, Nozaki, Nishida, & Kaji, 1984).

Novel Reactions and Methodologies

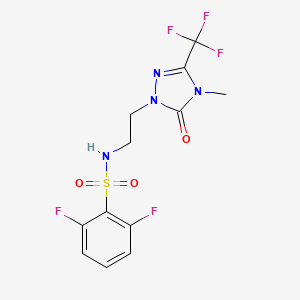

An investigation by Darehkordi et al. (2018) into the intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates highlighted a new approach to synthesizing substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. This study not only contributes to the field of organic synthesis but also opens up new avenues for creating fluorinated heterocycles, which are significant in medicinal chemistry (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

Structural Analysis and Characterization

Research on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate by Johnson et al. (2006) provided detailed structural analysis through crystallography and spectroscopic methods. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform further applications and synthesis strategies (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

Wirkmechanismus

Target of Action

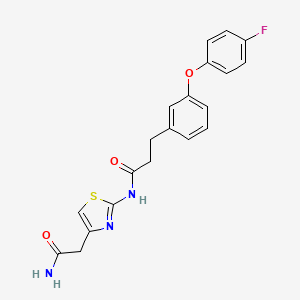

It is known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives, which share a similar structure, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to interact with a broad range of biochemical pathways due to their diverse biological activities .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)9(7-17)8-18-11-5-3-4-10(6-11)13(14,15)16/h3-6,8,18H,2H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHPLXBWPGHIAL-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC(=C1)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/NC1=CC=CC(=C1)C(F)(F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid](/img/structure/B2968033.png)

![ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B2968034.png)

![4-benzoyl-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2968046.png)

![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2968048.png)

![N-[(4-chlorophenyl)methyl]-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2968053.png)